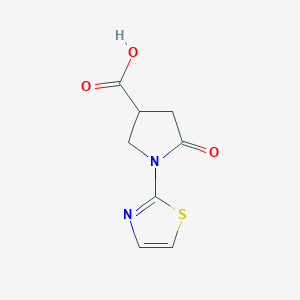

5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-6-3-5(7(12)13)4-10(6)8-9-1-2-14-8/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYJXQAGAJYLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406483 |

Source

|

| Record name | 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-54-0 |

Source

|

| Record name | 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: From Core Scaffold to Drug Development

Abstract: The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile chiral building block for a wide range of biologically active molecules.[1] Its inherent physicochemical characteristics—a blend of polarity, hydrogen bonding capacity, and ionizable groups—provide a unique starting point for drug design. However, the success of any drug candidate derived from this core is critically dependent on a deep understanding and strategic manipulation of these properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the key physicochemical attributes of this scaffold and its derivatives. We will explore the structure-property relationships (SPRs) that govern derivatization, detail field-proven experimental workflows for property determination, and connect these fundamental parameters to their ultimate impact on a compound's pharmacokinetic profile.

The Physicochemical Profile of the Core Scaffold

The parent compound, 5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyroglutamic acid, a natural amino acid derivative formed from the cyclization of glutamic acid.[2] Its structure, featuring a lactam (a cyclic amide) and a carboxylic acid, dictates its fundamental physicochemical behavior. Understanding these intrinsic properties is the first step in rational drug design.

Key Physicochemical Parameters of the Parent Acid

| Property | Value / Description | Significance in Drug Discovery |

| pKa (Acid Dissociation Constant) | ~3.3 - 3.6[3][4] | The carboxylic acid group is significantly ionized at physiological pH (~7.4), rendering the molecule negatively charged. This strongly influences solubility, permeability, and potential interactions with biological targets. |

| logP (Lipophilicity) | Calculated: ~ -1.2 | The negative logP indicates the compound is inherently hydrophilic, preferring an aqueous environment over a lipid one. This is driven by the polar lactam and the ionizable carboxylic acid. |

| logD (Distribution Coefficient at pH 7.4) | Significantly lower than logP | Due to ionization at pH 7.4, the molecule becomes even more polar, resulting in a very low logD. This presents a challenge for passive diffusion across lipid membranes. |

| Aqueous Solubility | High | The ability to form hydrogen bonds and, crucially, to exist as a charged salt at physiological pH, contributes to high aqueous solubility.[4] |

| Hydrogen Bonding | Donors: 2 (Amide N-H, Acid O-H)Acceptors: 3 (Amide C=O, Acid C=O, Acid O-H) | Extensive hydrogen bonding potential influences solubility and provides multiple points for specific interactions with protein targets, but can hinder membrane permeability. |

The core scaffold's high polarity and low logD present a classic drug development challenge: achieving a balance between aqueous solubility (essential for formulation and distribution) and lipid membrane permeability (essential for absorption).[5] Derivatization is the primary strategy to modulate these properties.

Structure-Property Relationships (SPR) Through Derivatization

Modifications to the 5-oxopyrrolidine-3-carboxylic acid scaffold can dramatically alter its physicochemical profile. The key is to understand how changes at each position predictably impact pKa, lipophilicity, and solubility. The introduction of nitrogen heterocycles, for instance, is a common strategy in medicinal chemistry to modulate these parameters.[6][7]

main [label=<

5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

N1 C3

C3

C4/C5

>];substitutions [label=< PositionModificationImpact N1 (Lactam)Alkylation/ArylationIncreases lipophilicity, removes H-bond donor. C3 (Acid)Esterification/AmidationRemoves acidic pKa, increases lipophilicity, reduces solubility. C4/C5 (Ring)SubstitutionIncreases lipophilicity, introduces steric bulk.

>];main:n1 -> substitutions [style=invis]; } dot Caption: Key derivatization sites on the core scaffold.

Table 2: Predicted Impact of Common Derivatizations

| Position & Modification | Expected Impact on pKa | Expected Impact on LogP / LogD | Expected Impact on Aqueous Solubility | Rationale |

| C3: Acid to Methyl Ester | Removes acidic site. The molecule becomes neutral. | Increases. Masks a highly polar, ionizable group. Parent Acid XLogP: -1.2[8] Methyl Ester XLogP: -0.5[9] | Decreases significantly at neutral pH. The loss of the primary ionization site prevents salt formation, which is a major driver of solubility. | Esterification is a common tactic to improve membrane permeability by increasing lipophilicity and removing a negative charge at physiological pH. |

| C3: Acid to Carboxamide | Removes acidic site. The primary amide is very weakly basic and essentially neutral. | Increases (less than ester). The amide group is polar and can H-bond, but is less polar than the ionized carboxylate. Parent Acid XLogP: -1.2[8] Carboxamide XLogP: -1.9 | Decreases at neutral pH. Similar to the ester, the loss of the ionizable acid group reduces solubility. | Amidation can improve permeability while retaining hydrogen bonding capabilities that may be important for target engagement. |

| N1: H to Alkyl/Aryl | No significant change to the carboxylic acid pKa. The lactam nitrogen is not basic. | Increases significantly. Adds a lipophilic substituent and removes an H-bond donor. N-Methyl Methyl Ester XLogP: -0.7[6] | Decreases. The increase in lipophilicity generally leads to lower aqueous solubility. | N-substitution is a powerful tool to modulate lipophilicity and explore specific binding pockets in a target protein.[10] |

These relationships demonstrate the "push-and-pull" of drug design: improving one property, like lipophilicity for better absorption, often comes at the cost of another, like aqueous solubility for formulation.[5] Therefore, precise experimental determination of these properties is non-negotiable.

Experimental Workflows for Physicochemical Profiling

As a self-validating system, every claim about a compound's properties must be backed by robust experimental data. The following protocols represent industry-standard methods for determining the critical physicochemical parameters.

Workflow 1: pKa Determination by Potentiometric Titration

The ionization constant (pKa) is arguably the most critical physicochemical parameter as it dictates a molecule's charge state, which in turn influences solubility, permeability, and target binding. Potentiometric titration is a high-precision technique for its determination.[9]

Causality: This method is chosen for its accuracy and ability to directly measure the pH at which 50% of the compound is ionized, providing the pKa value without reliance on chromophores (as required by UV-metric methods).[11] It is considered a gold-standard technique in pharmaceutical development.[9]

Step-by-Step Protocol:

-

Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Prepare a ~1mM solution of the test compound in water or a suitable co-solvent if solubility is low. Prepare standardized titrants (0.1 M HCl and 0.1 M NaOH) and an ionic strength adjustment solution (0.15 M KCl).[11]

-

Setup: Place a known volume of the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Add KCl solution to maintain constant ionic strength.

-

Inerting: Purge the solution with nitrogen gas to remove dissolved CO2, which can interfere with the titration of acidic compounds.[11]

-

Titration: If determining the pKa of the carboxylic acid, first acidify the solution to ~pH 2 with 0.1 M HCl. Begin titrating the solution by adding small, precise aliquots of 0.1 M NaOH.[11]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This is most accurately found by calculating the first derivative of the curve (dpH/dV); the peak of this derivative plot corresponds to the equivalence point.

-

Validation: Perform a minimum of three titrations to ensure reproducibility.

Workflow 2: LogP Determination by Shake-Flask Method (OECD 107)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to cross biological membranes. The shake-flask method is the traditional and regulatory-accepted "gold standard" for its direct measurement.

Causality: This method directly measures the partitioning of a compound between n-octanol (simulating a lipid membrane) and water. Its directness provides high confidence, though it is limited to compounds with logP values typically between -2 and 4 to avoid analytical challenges like emulsion formation.

Step-by-Step Protocol:

-

Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in the appropriate phase.

-

Partitioning: In a suitable vessel, combine the saturated n-octanol and water phases in a defined volume ratio. Add a small amount of the test compound stock solution.

-

Equilibration: Shake the vessel at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound, typically using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). LogP is the base-10 logarithm of this ratio: LogP = log(Co/Cw).

Workflow 3: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for pre-formulation and predicting oral absorption.

Causality: This "shake-flask" type method is chosen because it measures the solubility of the most stable solid form of the compound at equilibrium, providing the most relevant value for predicting in vivo dissolution.[6] This contrasts with kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.

Step-by-Step Protocol:

-

Preparation: Add an excess of the solid compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).[6]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for an extended period (typically 24 hours) to ensure equilibrium is reached between the dissolved and solid states.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. HPLC-UV is the preferred method, using a calibration curve prepared with known concentrations of the compound.

-

Reporting: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (pH, temperature).

Connecting Physicochemical Properties to Pharmaceutical Relevance

The ultimate goal of measuring physicochemical properties is to predict a compound's behavior in the body—its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

-

Absorption: For oral drugs, a compound must first dissolve (governed by Solubility ) and then pass through the gut wall (governed by Lipophilicity and pKa ). The pH-partition hypothesis states that only the neutral form of a drug can passively cross lipid membranes. For an acidic compound like the parent scaffold, the low pH of the stomach favors the neutral form, but the vast surface area of the higher-pH small intestine is where most absorption occurs. Balancing LogP is key; too low, and the compound won't enter the membrane, too high, and it may get stuck (the "Rule of 5" suggests an optimal LogP < 5).

-

Distribution: Once absorbed, a compound's lipophilicity influences how widely it distributes into tissues and the extent to which it binds to plasma proteins. Highly lipophilic compounds tend to have a larger volume of distribution (Vd) and higher plasma protein binding.

-

Metabolism & Excretion: The chemical structure, including the stability of the lactam ring and any ester or amide derivatives, will determine metabolic fate. Polar, water-soluble compounds are more readily eliminated by the kidneys. Therefore, properties like Solubility and pKa directly impact the rate of renal clearance.[10]

Conclusion

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a powerful starting point in drug discovery, offering chirality and multiple points for synthetic modification. However, its inherent hydrophilicity necessitates careful and strategic derivatization to achieve a drug-like profile. Success hinges on a balanced optimization of pKa, lipophilicity, and solubility. By applying the robust experimental workflows detailed in this guide, researchers can generate the high-quality data needed to understand structure-property relationships, make informed decisions in lead optimization, and ultimately increase the probability of developing a successful clinical candidate. A thorough, data-driven approach to physicochemical profiling is not merely a preliminary step but the foundational pillar of modern drug development.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine. Available at: [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

- Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

- Di, L., & Kerns, E. H. (2003). ADME Principles in Small Molecule Drug Discovery and Development. Clinical Tree.

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Academic Journal Park.

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Heterocycles in Medicinal Chemistry. (2020). MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Wikimedia Foundation. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

- ResearchGate. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers Media.

- Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.

- ResearchGate. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals.

- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

- Human Metabolome Database. (n.d.). Showing metabocard for Pyroglutamic acid (HMDB0000267). HMDB.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research.

- Semantic Scholar. (n.d.).

- BenchChem. (n.d.). (3S)-5-oxopyrrolidine-3-carboxylic acid. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 10. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 11. STRUCTURE-ACTIVITY RELATIONSHIPS OF β-LACTAM ANTIBIOTICS | Semantic Scholar [semanticscholar.org]

Spectroscopic characterization (NMR, IR, Mass Spec) of novel 5-oxopyrrolidine compounds.

Abstract

The 5-oxopyrrolidine, or pyroglutamic acid, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational rigidity and capacity for diverse functionalization make it a cornerstone in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of new 5-oxopyrrolidine derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps, but the underlying rationale to empower confident and accurate structural elucidation.

The Strategic Importance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine ring, a five-membered γ-lactam, is a recurring theme in a variety of biologically active molecules. Its prevalence in pharmaceuticals highlights its role as a versatile scaffold for targeting a range of diseases, including cancer and microbial infections.[1][3] The structural integrity of this core, coupled with the potential for stereospecific substitutions at positions 2, 3, and 4, allows for the fine-tuning of pharmacological activity. A thorough understanding of its spectroscopic signatures is therefore paramount for unambiguous characterization and the advancement of drug discovery programs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of novel 5-oxopyrrolidine compounds. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides the initial blueprint of the molecule. The chemical shifts and coupling patterns of the pyrrolidine ring protons are highly diagnostic.

-

Proton Numbering Convention: For clarity, the following numbering scheme will be used throughout this guide:

Caption: Atom numbering of the 5-oxopyrrolidine core.

-

Characteristic Chemical Shifts: The protons on the 5-oxopyrrolidine ring typically resonate in predictable regions. However, the exact chemical shifts are highly sensitive to the nature and stereochemistry of substituents. In many derivatives, the methylene protons at C3 (H-3) and the methylene protons at C4 (H-4) show distinct signals, often as complex multiplets.[1][3] The proton at C2 (H-2), if present, will also have a characteristic shift depending on the adjacent substituent.

-

Coupling Constants (J-values): The vicinal coupling constants between adjacent protons (e.g., ³J(H2, H3), ³J(H3, H4)) are invaluable for determining the relative stereochemistry of substituents. Cis and trans relationships can often be distinguished based on the magnitude of these couplings.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted 5-Oxopyrrolidine Protons (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | ~4.2 - 4.5 | m |

| H-3 | ~2.2 - 2.6 | m |

| H-4 | ~2.0 - 2.4 | m |

| N-H | Broad, variable | s |

Note: These are approximate ranges and can vary significantly with substitution.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers crucial information about their chemical environment.

-

Characteristic Chemical Shifts: The carbonyl carbon (C-5) of the γ-lactam is a key diagnostic signal, typically appearing far downfield. The chemical shifts of the other ring carbons (C-2, C-3, and C-4) are influenced by attached functional groups. The general chemical shift ranges for the carbon atoms of the 5-oxopyrrolidine ring are between 20 and 70 ppm, with the carbonyl carbon appearing in the range of 170-180 ppm.[2][3][4]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted 5-Oxopyrrolidine Carbons (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~55 - 65 |

| C-3 | ~25 - 35 |

| C-4 | ~20 - 30 |

| C-5 | ~175 - 185 |

Note: These are approximate ranges and can vary significantly with substitution.

2D NMR Techniques: Assembling the Molecular Puzzle

For complex, novel compounds, 2D NMR is indispensable for unambiguous structural assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is essential for tracing the connectivity of the protons within the 5-oxopyrrolidine ring and any attached side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H)). HMBC is critical for establishing long-range connectivity, for example, connecting substituents to the pyrrolidine ring and confirming the overall molecular framework.

Caption: NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups, which is particularly useful for confirming the integrity of the γ-lactam ring and identifying other functionalities in the molecule.

-

The γ-Lactam Carbonyl Stretch: The most prominent and diagnostic peak in the IR spectrum of a 5-oxopyrrolidine compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactam. This peak typically appears in the range of 1670-1750 cm⁻¹ .[1][3] The exact frequency can be influenced by ring strain and the electronic effects of substituents.

-

Other Important Absorptions:

-

N-H Stretch: For N-unsubstituted or N-monosubstituted pyrrolidines, a characteristic N-H stretching vibration is observed in the region of 3200-3500 cm⁻¹ .[5]

-

C-N Stretch: The C-N stretching vibration usually appears in the 1100-1300 cm⁻¹ region.[1]

-

O-H Stretch: If a hydroxyl group is present, a broad absorption band will be seen around 3200-3600 cm⁻¹ .[3]

-

C=O Stretch (Ester/Acid): If the molecule contains an ester or carboxylic acid, an additional carbonyl stretch will be observed, typically at a higher frequency than the lactam carbonyl.

-

Table 3: Key IR Absorption Frequencies for 5-Oxopyrrolidine Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| γ-Lactam C=O | 1670 - 1750 | Strong |

| N-H Stretch | 3200 - 3500 | Medium, often broad |

| C-N Stretch | 1100 - 1300 | Medium |

| O-H Stretch (Alcohol/Acid) | 3200 - 3600 | Broad, strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a novel compound and providing valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial in drug development for obtaining the exact mass and elemental composition.[6]

-

Molecular Ion Peak (M⁺): The molecular ion peak provides the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecules ([M+H]⁺) or other adducts.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[6] This is a critical step in confirming the identity of a new chemical entity and is a standard requirement for publication and patent applications.

-

Fragmentation Patterns: The fragmentation of the 5-oxopyrrolidine ring and its substituents under mass spectrometric conditions can provide valuable structural clues. Common fragmentation pathways often involve the loss of small molecules like CO, H₂O, or side chains. Analyzing these fragments can help to piece together the structure of the parent molecule. For instance, derivatives of pyroglutamic acid often show characteristic fragmentation patterns that can be used for their identification.[7][8]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from all three techniques.

Caption: Integrated approach to structural determination.

Experimental Protocol: A Self-Validating Workflow

-

Sample Preparation: Ensure the sample is pure. Impurities can significantly complicate spectral interpretation. Standard purification techniques like chromatography or recrystallization are essential.

-

Initial Analysis (IR & LRMS): Obtain an IR spectrum to confirm the presence of the γ-lactam and other key functional groups. Run a low-resolution mass spectrum to get an initial idea of the molecular weight.

-

¹H and ¹³C NMR: Acquire high-quality 1D NMR spectra. Analyze the chemical shifts, integrations, and multiplicities to formulate a preliminary structure.

-

2D NMR (COSY & HSQC): Run COSY to establish proton-proton correlations and HSQC to link protons to their attached carbons. This will help to assemble fragments of the structure.

-

HMBC for Connectivity: Use HMBC to piece the fragments together by identifying long-range correlations. This is often the final piece of the puzzle for confirming the overall carbon skeleton and the placement of substituents.

-

HRMS for Confirmation: Obtain a high-resolution mass spectrum to confirm the elemental composition of the proposed structure. The calculated exact mass should match the experimentally determined mass within a few parts per million (ppm).

By systematically applying this workflow, researchers can confidently and accurately determine the structure of novel 5-oxopyrrolidine compounds, a critical step in the journey of developing new and effective medicines.

References

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals, 15(8), 970. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3788. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). Pharmaceuticals, 16(7), 935. [Link]

-

Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives. (2012). Chemija, 23(1), 52-60. [Link]

-

Selected 1 H (black)and 13 C NMR (red) chemical shifts (ppm)of 5 g. (n.d.). ResearchGate. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

Pyroglutamic acid, TMS derivative. (n.d.). NIST WebBook. [Link]

-

HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. (2021). LCGC International, 34(11), 12-15. [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 8. Pyroglutamic acid, TMS derivative [webbook.nist.gov]

An In-depth Technical Guide to the Discovery of Biologically Active Thiazole-Containing Heterocyclic Compounds

Foreword: The Enduring Legacy and Future Promise of the Thiazole Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the complex yet rewarding path of discovering new medicines, this guide is intended to be a comprehensive companion. The thiazole ring, a deceptively simple five-membered heterocycle containing sulfur and nitrogen, has proven to be a cornerstone in medicinal chemistry.[1][2][3] Its presence in natural products like vitamin B1 (thiamine) and its incorporation into a multitude of synthetic drugs underscore its remarkable versatility.[2][4] Thiazole-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

This guide is not a mere recitation of facts but a distillation of field-proven insights. It is structured to provide a logical and deep understanding of the discovery process for thiazole-based bioactive compounds, from initial synthesis to biological evaluation and lead optimization. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a set of instructions but a self-validating system for generating reliable and reproducible data. Our journey will be grounded in authoritative references, providing a solid foundation for your own research endeavors.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, make it a "privileged scaffold."[8][9] This aromatic system can engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are crucial for molecular recognition and biological activity.[8] The thiazole nucleus is a key component in numerous clinically approved drugs, including the antiretroviral agent Ritonavir, the anticancer drug Dasatinib, and the anti-inflammatory drug Meloxicam, demonstrating its broad therapeutic applicability.[3][10][11]

The reactivity of the thiazole ring allows for substitution at various positions, enabling medicinal chemists to fine-tune the physicochemical and pharmacological properties of the resulting derivatives.[8][12] This adaptability is a key reason why the thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.

Synthetic Strategies for Thiazole Derivatives: From Classic Reactions to Modern Innovations

The ability to synthesize a diverse library of thiazole-containing compounds is the first critical step in any discovery program. While numerous methods exist, the Hantzsch thiazole synthesis remains a cornerstone due to its reliability and versatility.[1][4]

The Hantzsch Thiazole Synthesis: A Robust and Versatile Method

The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[1][10] This reaction provides a straightforward route to 2-aminothiazoles and other substituted thiazoles.

Experimental Protocol: Synthesis of a 2-Amino-4-phenylthiazole Derivative

-

Rationale: This protocol exemplifies the Hantzsch synthesis, a foundational method for creating the thiazole core. The choice of α-bromoacetophenone introduces a phenyl group at the 4-position, a common moiety in many biologically active thiazoles. Thiourea serves as the source of the 2-amino group and the sulfur and nitrogen atoms for the thiazole ring.

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (10 mmol) in 50 mL of ethanol.

-

To this solution, add α-bromoacetophenone (10 mmol).

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain the purified 2-amino-4-phenylthiazole.

-

-

Step 4: Characterization

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Modern and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.[13][14] These "green" approaches often involve the use of microwave irradiation, ultrasound, or green catalysts to reduce reaction times, minimize waste, and avoid hazardous solvents.[13][14]

Diagram of a General Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of a thiazole compound library.

Biological Evaluation: Screening for Therapeutic Potential

Once a library of thiazole derivatives has been synthesized, the next step is to screen them for biological activity. High-throughput screening (HTS) is a crucial tool in this process, allowing for the rapid evaluation of thousands of compounds against a specific biological target.[15]

High-Throughput Screening (HTS) for Anticancer Activity

A common HTS assay for anticancer activity is the Sulforhodamine B (SRB) assay, which measures cell proliferation.[16]

Experimental Protocol: High-Throughput Screening of Thiazole Derivatives for Anticancer Activity using the SRB Assay

-

Rationale: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a robust and widely used method for anticancer drug screening.[16]

-

Step 1: Cell Seeding

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) into 96-well plates at an appropriate density.

-

Incubate the plates for 24 hours to allow for cell attachment.[16]

-

-

Step 2: Compound Addition

-

Prepare serial dilutions of the thiazole compounds in a suitable solvent (e.g., DMSO).

-

Add the compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[16]

-

-

Step 3: Incubation

-

Incubate the plates for 48-72 hours.[16]

-

-

Step 4: Cell Fixation and Staining

-

Step 5: Measurement and Data Analysis

-

Remove the unbound dye by washing with 1% acetic acid.[16]

-

Solubilize the bound SRB with a Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

-

Caption: A simplified signaling pathway illustrating how a thiazole derivative might inhibit a protein kinase, leading to decreased cell proliferation and increased apoptosis.

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a hit compound and evaluating the effect of these changes on its biological activity. [10][17]This iterative process helps to identify the key structural features required for potency and selectivity.

Table 1: Hypothetical SAR Data for a Series of Thiazole Derivatives

| Compound | R1 | R2 | IC50 (µM) |

| 1a | -H | -CH3 | 10.5 |

| 1b | -Cl | -CH3 | 2.1 |

| 1c | -OCH3 | -CH3 | 15.8 |

| 1d | -Cl | -C2H5 | 5.6 |

-

Interpretation: The data in this hypothetical table suggests that an electron-withdrawing group (e.g., -Cl) at the R1 position enhances activity, while an electron-donating group (e.g., -OCH3) reduces it. This provides a rationale for focusing further synthetic efforts on halogenated derivatives.

Case Studies: Thiazole-Containing Drugs in the Clinic

The success of the thiazole scaffold is best illustrated by the number of drugs that have reached the market.

-

Dasatinib: An oral tyrosine kinase inhibitor used to treat certain types of cancer, most notably chronic myeloid leukemia (CML). [8][18]* Ritonavir: An antiretroviral protease inhibitor used to treat HIV/AIDS. [2][19]* Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease. [10] These examples highlight the diverse therapeutic areas where thiazole-containing compounds have made a significant impact.

Conclusion and Future Directions

The discovery of biologically active thiazole-containing heterocyclic compounds is a dynamic and continually evolving field. The combination of classic synthetic methods with modern, green approaches allows for the creation of vast and diverse chemical libraries. High-throughput screening and detailed mechanistic studies are essential for identifying and optimizing lead compounds. As our understanding of disease biology deepens, the versatile thiazole scaffold will undoubtedly continue to be a source of novel and effective medicines. The ongoing research into new synthetic routes and the exploration of novel biological targets will pave the way for the next generation of thiazole-based therapeutics. [6][20]

References

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (n.d.). Google Scholar.

- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). Google Scholar.

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved from

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- A review on thiazole based compounds and it's pharmacological activities. (2024). Ayurlog: National Journal of Research in Ayurved Science.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Google Scholar.

- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Institutes of Health.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health.

- A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). Google Scholar.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). SpringerLink.

- The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). Google Scholar.

- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

- Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (n.d.). MDPI.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.

- Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. (2015). PubMed.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health.

- A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). ijrpr.com.

- Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate.

- Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2025). ResearchGate.

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). ningbo-inno.com.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review.

- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (n.d.). PubMed.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.

-

Synthesis of selected functionalized derivatives of thiazolo[3,2-b]t[1][8][17]riazole, imidazo[2,1-b]thiazole and imidazo[2,1-b]t[1][5][8]hiadiazole as building blocks for combinatorial synthesis. (2022). ResearchHub. Retrieved from

-

Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b]t[1][17]hiazole Compounds. (n.d.). Benchchem. Retrieved from

- Solvent‐free synthesis of functionalized thiazole derivatives. (n.d.). ResearchGate.

- Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. (n.d.). ningbo-inno.com.

- Some of the biologically active synthetic compounds bearing thiazole motifs. (n.d.). Google Scholar.

- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Wiley Online Library.

- High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. (2019). ResearchGate.

- Thiazole Containing Heterocycles with Antimalarial Activity. (n.d.). PubMed.

- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025). ResearchGate.

- Thiazole and thiazole containing drugs. (n.d.). Slideshare.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2025). ResearchGate.

- Biological Potential of Thiazole Derivatives of Synthetic Origin. (n.d.). Bohrium.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health.

- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (n.d.). Taylor & Francis Online.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. archives.ijper.org [archives.ijper.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Exploration

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable versatility is underscored by its presence in a wide array of natural products, such as vitamin B1 (thiamine), and a multitude of synthetic drugs spanning diverse therapeutic areas.[2][4] From the life-saving antibiotic properties of penicillins to the targeted anticancer activity of agents like Dasatinib, the thiazole nucleus has consistently proven to be a "privileged scaffold" in drug discovery.[1][4][5] This guide, intended for researchers and drug development professionals, aims to provide an in-depth exploration of the structure-activity relationships (SAR) of thiazole derivatives. We will delve into the synthetic strategies, key structural modifications, and the resulting pharmacological outcomes, offering a technical yet insightful narrative to empower the next generation of thiazole-based drug discovery.

The Thiazole Core: Physicochemical Properties and Synthetic Avenues

The unique electronic distribution within the thiazole ring, a result of the interplay between the sulfur and nitrogen heteroatoms, imparts it with distinct chemical properties that are fundamental to its biological interactions.[3][6] The ring is planar and aromatic, with the lone pair of electrons from the sulfur atom contributing to the 6π electron system.[3] This aromaticity confers stability, while the heteroatoms introduce sites for specific molecular interactions.

Reactivity Profile

The thiazole ring exhibits a characteristic reactivity pattern that medicinal chemists leverage for derivatization. The proton at the C2 position is notably acidic and can be removed by strong bases, creating a nucleophilic center for the introduction of various substituents.[7] Conversely, electrophilic substitution reactions, such as halogenation and sulfonation, predominantly occur at the C5 position, which is the most electron-rich carbon.[7] The nitrogen atom at position 3 is basic and readily undergoes protonation or N-alkylation to form thiazolium cations.[7] Understanding this reactivity is paramount for the rational design and synthesis of novel thiazole derivatives.

Foundational Synthetic Strategies: The Hantzsch Synthesis and Beyond

The ability to efficiently construct the thiazole core is the first critical step in any SAR campaign. Several methods have been developed, with the Hantzsch thiazole synthesis being the most classic and widely employed.[4][6]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the general procedure for the synthesis of 2-aminothiazole derivatives, a common starting point for further elaboration.

Objective: To synthesize a 2-amino-4-substituted thiazole derivative.

Materials:

-

α-Haloketone or α-haloaldehyde (e.g., phenacyl bromide)

-

Thiourea or a substituted thiourea

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Stirring plate and magnetic stirrer

-

Reflux condenser

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a minimal amount of anhydrous ethanol.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the 2-aminothiazole will often form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Neutralization & Purification: The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) to yield the free base. The crude product is then purified by recrystallization from a suitable solvent system to afford the pure 2-aminothiazole derivative.

Beyond the Hantzsch synthesis, other notable methods for thiazole ring formation include the Cook-Heilborn and Tcherniac's syntheses, which provide access to different substitution patterns.[7] The choice of synthetic route is a strategic decision dictated by the desired substitution pattern on the thiazole core, a key consideration in SAR exploration.

Deconstructing the Thiazole Pharmacophore: A Positional Guide to SAR

The biological activity of thiazole derivatives is exquisitely sensitive to the nature and position of substituents on the core ring. The following sections dissect the SAR at each position, providing insights into how modifications can modulate potency, selectivity, and pharmacokinetic properties.

The C2 Position: A Gateway to Diverse Functionalities

The C2 position is arguably the most frequently modified site in the development of thiazole-based drugs. Its susceptibility to both nucleophilic substitution (after deprotonation) and the common use of 2-aminothiazoles as synthetic precursors makes it a versatile handle for introducing a wide range of functionalities.

-

Amino and Substituted Amino Groups: A 2-amino group is a common feature in many bioactive thiazoles. This group can act as a hydrogen bond donor and can be further acylated, alkylated, or incorporated into larger heterocyclic systems to probe interactions with biological targets. For instance, in a series of antimicrobial 2,4-disubstituted thiazoles, the nature of the substituent on the 2-amino group significantly influenced activity.[8]

-

Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C2 position can lead to potent compounds through interactions with hydrophobic pockets in target proteins. The electronic properties of these rings (electron-donating or electron-withdrawing) can also fine-tune the overall electron density of the thiazole ring, impacting its binding affinity.

The C4 Position: Modulating Lipophilicity and Steric Bulk

The C4 position is often substituted with aryl, heteroaryl, or alkyl groups. Modifications at this position are critical for modulating the lipophilicity and steric profile of the molecule.

-

Aryl Substituents: Phenyl rings are frequently incorporated at the C4 position. The substitution pattern on this phenyl ring is a rich area for SAR exploration. For example, in a series of anticancer thiazole derivatives, the presence of a hydroxyl group on the benzene ring at C4 enhanced activity, while a fluorine group decreased it.[4] In another study on antimicrobial thiazoles, the presence of electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (OCH3) at the para position of the C4-phenyl ring significantly improved antimicrobial activity.[8]

-

Fused Ring Systems: Fusing other heterocyclic rings to the thiazole core at the C4 and C5 positions, leading to structures like benzothiazoles, can significantly alter the molecule's shape and electronic properties, often leading to distinct pharmacological profiles.[2]

The C5 Position: A Site for Fine-Tuning Activity

The C5 position is the most electron-rich carbon and is a key site for electrophilic attack.[7] Substitutions at this position can have a profound impact on the biological activity.

-

Small Alkyl and Functionalized Groups: The introduction of small alkyl groups or functional groups like esters can influence the molecule's solubility and interaction with the target. For example, in the development of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, modifications at the 5-carboxylate position were crucial for antimicrobial activity.[9]

-

Halogenation: The introduction of halogens at the C5 position can modulate the electronic properties of the ring and introduce new interaction points, such as halogen bonding, with the target protein.

The interplay of substituents at these three positions (C2, C4, and C5) is often synergistic, and a systematic exploration of these combinations is essential for optimizing the desired biological activity.

Thiazole Derivatives in Action: SAR in Major Therapeutic Areas

The true power of SAR is realized when applied to specific therapeutic targets. The following sections highlight key SAR findings for thiazole derivatives in prominent disease areas.

Anticancer Agents: Targeting the Machinery of Cell Proliferation

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds in clinical use or advanced development.[5][10] Their mechanisms of action are diverse, ranging from kinase inhibition to disruption of microtubule dynamics.[11]

A critical SAR insight is the role of specific substitutions in conferring potent and selective anticancer activity. For instance, in a series of β-pentene based thiazole derivatives, the presence of a hydroxyl group on the benzene ring was found to enhance anticancer activity, while a fluorine group had the opposite effect.[4] Another study on pyrazole, naphthalene, and thiazole-containing compounds revealed that a methoxy group led to higher antitumor activity compared to a halogen group.[4]

Table 1: SAR of Anticancer Thiazole Derivatives

| General Structure | Position of Modification | Substituent | Impact on Anticancer Activity | Reference |

| R1 (on C4-phenyl) | -OH | Increased activity | [4] | |

| R1 (on C4-phenyl) | -F | Decreased activity | [4] | |

| R2 (on C2-substituent) | -OCH3 | Higher activity than halogen | [4] |

Workflow for Anticancer SAR Exploration

The following diagram illustrates a typical workflow for the SAR-guided discovery of thiazole-based anticancer agents.

Caption: Iterative workflow for SAR-driven anticancer drug discovery.

Antimicrobial Agents: Combating Infectious Diseases

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[9][12] Modifications to the thiazole ring can lead to compounds with broad-spectrum activity against bacteria and fungi.

A key strategy in this area is the hybridization of the thiazole ring with other heterocyclic systems known for their antimicrobial properties, such as pyrazolines, triazoles, and oxadiazoles.[9][13] For instance, in a series of thiazole-pyrazoline hybrids, the presence of a phenyl ring was found to enhance antibacterial action.[12] Furthermore, para-substituted methoxy, chloro, and nitro groups on a phenyl ring modestly increased activity.[12]

Table 2: SAR of Antimicrobial Thiazole Derivatives

| General Structure | Position of Modification | Substituent | Impact on Antimicrobial Activity | Reference |

| R (on pyrazoline) | Phenyl ring | Enhanced activity | [12] | |

| R1 (on phenyl) | p-OCH3, p-Cl, p-NO2 | Modestly increased activity | [12] | |

| R1 (on phenyl) | -CH3, -F | Decreased activity | [12] |

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacterial strains.

Materials:

-

Synthesized thiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Grow bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Serial Dilution of Compounds: Prepare a stock solution of each thiazole derivative in DMSO. Perform a two-fold serial dilution in MHB in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Thiazoles in Neurodegenerative Diseases: A New Frontier

Recent research has highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15] Thiazole-based compounds have shown inhibitory activity against key enzymes implicated in these diseases, such as cholinesterases.[15][16]

For example, a series of thiazole-based derivatives were synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors.[16] Molecular docking studies revealed that the active compounds adopted a binding orientation similar to the known inhibitor donepezil within the active site of AChE.[16]

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Caption: Inhibition of AChE by thiazole derivatives increases acetylcholine levels.

The Role of Computational Chemistry in Thiazole SAR

Modern drug discovery heavily relies on computational tools to rationalize SAR and guide the design of new compounds.[17][18] Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are invaluable in the exploration of thiazole derivatives.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[17][19] For thiazole derivatives, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiazole core and its substituents with the amino acid residues in the active site of the target. This information is crucial for designing modifications that enhance binding affinity.

-

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] For thiazole derivatives, QSAR studies have identified key molecular descriptors, such as molecular connectivity and Kier's shape index, that are important for their antimicrobial activity.[8] These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Future Perspectives: The Evolving Landscape of Thiazole Chemistry

The exploration of the structure-activity relationships of thiazole derivatives is a dynamic and continuously evolving field. The future of thiazole-based drug discovery will likely be shaped by several key trends:

-

Bioisosteric Replacement: The thiazole ring itself can be used as a bioisostere for other aromatic systems, such as phenyl or pyrazole rings, to improve pharmacokinetic properties or modulate activity.[20][21]

-

Hybrid Molecules: The strategy of combining the thiazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities is gaining traction.[22]

-

Targeted Drug Delivery: The development of thiazole-based conjugates for targeted delivery to specific tissues or cells holds promise for improving efficacy and reducing off-target toxicity.

References

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2011). Mini-Reviews in Medicinal Chemistry. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). International Journal of Drug Delivery Technology. [Link]

-

A review on thiazole based compounds andamp; it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of All Research Scientific and Technical. [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2024). ResearchGate. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2018). JETIR. [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2023). Current Neuropharmacology. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). Future Medicinal Chemistry. [Link]

-

Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). European Journal of Medicinal Chemistry. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2024). PLOS ONE. [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). Research in Pharmaceutical Sciences. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

-

Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2014). ResearchGate. [Link]

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2019). International Journal of Pharmaceutical Investigation. [Link]

-

Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2024). MDPI. [Link]

-

Sites of chemical modifications on the structure 2a to explore the SAR of the thiazole hybrids. (2023). ResearchGate. [Link]

-

Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). LinkedIn. [Link]

-

Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

-

Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. (2024). Organic and Medicinal Chemistry International Journal. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. [Link]

-

(PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2016). ResearchGate. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing. [Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2022). National Institutes of Health. [Link]

-

Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (2022). Scientific Reports. [Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2020). IRIS Unimore. [Link]

-

Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (2024). Future Medicinal Chemistry. [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2006). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

-

Exploring the Properties and Applications of Thiazole-Based Building Blocks. (2024). LinkedIn. [Link]

-

Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2023). Scientific Reports. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpionline.org [jpionline.org]

- 20. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: A Hypothesis-Driven Approach to Identifying Therapeutic Targets for 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid

Abstract

This guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of therapeutic targets for the novel compound, 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid. Analysis of the compound's core scaffolds—a conformationally restricted pyrrolidine-3-carboxylic acid and a thiazolyl moiety—points toward a primary hypothetical target with significant therapeutic relevance in oncology: the Alanine-Serine-Cysteine Transporter 2 (ASCT2, or SLC1A5). ASCT2 is a critical glutamine transporter frequently overexpressed in highly proliferative cancer cells, representing a key metabolic vulnerability.[1][2] This document provides the scientific rationale for prioritizing ASCT2, alongside detailed, field-proven experimental workflows for target validation, from initial computational modeling and cellular uptake assays to secondary target screening. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework to rigorously evaluate the therapeutic potential of this compound.

Molecular Profile & Structural Rationale

The subject of this guide is this compound (CAS Number: 914637-54-0).[3] Its structure combines two key pharmacophores: a pyrrolidine-3-carboxylic acid core and an N-linked thiazole ring.

-

Pyrrolidine-3-carboxylic Acid Core: This is a rigid, cyclic amino acid analog. Such conformationally restricted scaffolds are invaluable in drug design for probing the ligand-binding sites of biological targets, particularly transporters and enzymes that recognize amino acids.[4][5] Derivatives of this core have been successfully developed as potent inhibitors of various targets, including amino acid transporters and endothelin receptors.[4][6]

-

Thiazole Ring: The thiazole ring is a common feature in many biologically active compounds, known to participate in key binding interactions and contribute to favorable pharmacokinetic properties.[7] Thiazolyl-pyrrolidine derivatives have been investigated as potential anticancer agents, targeting pathways such as PI3Kα/HDAC6.[8]

The combination of a rigid amino acid mimetic with the electronically distinct thiazole ring suggests a high probability of specific interaction with a protein target.

| Property | Value | Source |

| IUPAC Name | 1-(1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | - |

| CAS Number | 914637-54-0 | [3] |

| Molecular Formula | C₈H₈N₂O₃S | [3] |